2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Yoshida et al. (2005) describes the synthesis of benzothiazole derivatives, including compounds similar to the one , which showed selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
- Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, demonstrating the process of synthesizing complex molecules with structural similarities (Lalpara et al., 2021).
- Park et al. (2014) discovered a novel benzamide derivative with potential as a glucokinase activator for treating type 2 diabetes, highlighting the therapeutic potential of benzamide compounds (Park et al., 2014).
Potential Applications
- Crich and Rumthao (2004) described the synthesis of carbazomycin B, a process which might offer insights into the synthesis and potential applications of structurally related compounds (Crich & Rumthao, 2004).
- Maurya et al. (2013) synthesized various substituted derivatives for in vitro anti-tubercular activity, suggesting possible medical applications of structurally similar compounds (Maurya et al., 2013).
Chemical Properties and Interactions
- Saeed et al. (2020) conducted a study on the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, which can provide insights into the physical and chemical properties of similar compounds (Saeed et al., 2020).
- Viji et al. (2020) performed molecular docking and quantum chemical calculations on a phenol derivative, which may be relevant for understanding the molecular interactions of similar compounds (Viji et al., 2020).
Properties
IUPAC Name |
2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-27-17-5-3-2-4-14(17)19(24)20-18-15-10-28-11-16(15)21-22(18)12-6-8-13(9-7-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQYLOVOBWFTPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.